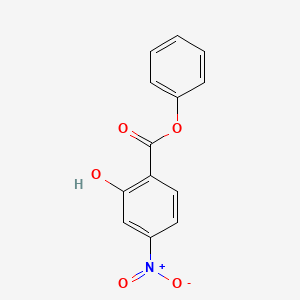

Phenyl 2-hydroxy-4-nitrobenzoate

Description

Phenyl 2-hydroxy-4-nitrobenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a hydroxyl (-OH) group at position 2 and a nitro (-NO₂) group at position 2. While direct experimental data on this compound are sparse in the provided evidence, its structural features suggest utility in synthetic chemistry, particularly in reactions involving nitro or hydroxyl functionalities .

Properties

IUPAC Name |

phenyl 2-hydroxy-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-12-8-9(14(17)18)6-7-11(12)13(16)19-10-4-2-1-3-5-10/h1-8,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFBZBTVNPYEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40809418 | |

| Record name | Phenyl 2-hydroxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40809418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62350-74-7 | |

| Record name | Phenyl 2-hydroxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40809418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-hydroxy-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of phenol followed by esterification. The nitration of phenol typically involves the reaction of phenol with nitric acid in the presence of sulfuric acid, resulting in the formation of 4-nitrophenol. This intermediate is then esterified with 2-hydroxybenzoic acid (salicylic acid) in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The nitration and esterification reactions are optimized to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-hydroxy-4-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of 2-hydroxy-4-nitrobenzaldehyde.

Reduction: Formation of Phenyl 2-hydroxy-4-aminobenzoate.

Substitution: Formation of halogenated derivatives such as 2-hydroxy-4-nitro-3-chlorobenzoate.

Scientific Research Applications

Phenyl 2-hydroxy-4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of Phenyl 2-hydroxy-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(4-Formyl-2-Nitrophenoxy)benzoate (CAS: 400073-96-3)

- Structural Differences: Substitutions: Contains a phenoxy group at position 4 of the benzoate ring, which is further substituted with a formyl (-CHO) and nitro (-NO₂) group. Ester Group: Methyl ester instead of phenyl ester.

- Functional Implications: The formyl group enhances electrophilicity, making this compound reactive toward nucleophilic additions (e.g., Schiff base formation).

- Applications : Likely used in organic synthesis as an intermediate for more complex molecules .

Ethyl 4-Hydroxy-2-Nitrobenzoate (CAS: 104356-27-6)

- Structural Differences: Substitutions: Hydroxyl (-OH) at position 4 and nitro (-NO₂) at position 2 on the benzoate ring. Ester Group: Ethyl ester instead of phenyl ester.

- Functional Implications :

- The reversed positions of the hydroxyl and nitro groups alter electronic effects: the nitro group at position 2 is meta-directing, influencing regioselectivity in electrophilic substitution reactions.

- Ethyl ester provides moderate lipophilicity, balancing solubility in organic and aqueous media better than the phenyl ester.

Comparative Data Table

| Parameter | Phenyl 2-Hydroxy-4-Nitrobenzoate | Methyl 4-(4-Formyl-2-Nitrophenoxy)benzoate | Ethyl 4-Hydroxy-2-Nitrobenzoate |

|---|---|---|---|

| Molecular Formula | C₁₃H₉NO₅ | C₁₅H₁₁NO₆ | C₉H₉NO₅ |

| Molecular Weight | 275.22 g/mol | 301.25 g/mol | 227.17 g/mol |

| Key Substituents | -OH (C2), -NO₂ (C4), phenyl ester | -CHO (C4'), -NO₂ (C2'), phenoxy linkage | -OH (C4), -NO₂ (C2), ethyl ester |

| Solubility | Likely low in water | Low (due to formyl and phenoxy groups) | Moderate (ethyl ester enhances) |

| Reactivity | Nitro group reduction potential | High (formyl group reactivity) | Moderate (hydroxyl acidity) |

| Applications | Synthetic intermediate | Organic synthesis intermediate | Pharmaceutical intermediates |

Research Findings and Functional Insights

- Electronic Effects :

- The nitro group in this compound is a strong electron-withdrawing group, deactivating the benzene ring and directing electrophilic attacks to the meta position relative to itself. This contrasts with Ethyl 4-hydroxy-2-nitrobenzoate, where the nitro group at position 2 directs substituents to positions 4 or 6 .

- Similar behavior is observed in Ethyl 4-hydroxy-2-nitrobenzoate .

- Spectroscopic Behavior :

- While direct data are unavailable, analogs like phenylephrine-HCl show that nitro groups contribute to strong absorbance in the UV-Vis range (e.g., 510 nm for azo dyes) . This suggests that this compound may exhibit distinct spectrophotometric signatures for analytical identification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.